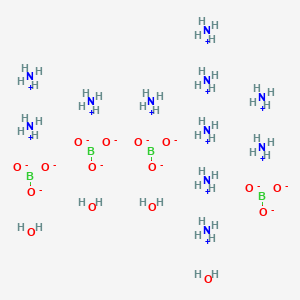
Undecaazanium;tetraborate;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecaazanium tetraborate tetrahydrate is a chemical compound that consists of undecaazanium cations and tetraborate anions, with four water molecules of hydration. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecaazanium tetraborate tetrahydrate typically involves the reaction of undecaazanium salts with boric acid or borate salts in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Undecaazanium salt+Boric acid→Undecaazanium tetraborate tetrahydrate
Industrial Production Methods
Industrial production of undecaazanium tetraborate tetrahydrate involves large-scale reactions in reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and cooling cycles to promote crystallization. The resulting crystals are filtered, washed, and dried to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Undecaazanium tetraborate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate species.
Reduction: It can be reduced to form lower oxidation state borates.
Substitution: The tetraborate anion can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Higher oxidation state borates.
Reduction: Lower oxidation state borates.
Substitution: Various substituted borate compounds.
Aplicaciones Científicas De Investigación
Undecaazanium tetraborate tetrahydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential antibacterial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of undecaazanium tetraborate tetrahydrate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also interacts with various biochemical pathways, affecting cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium tetraborate tetrahydrate
- Sodium tetraborate decahydrate
- Ammonium tetraborate tetrahydrate
Uniqueness
Undecaazanium tetraborate tetrahydrate is unique due to its specific cationic composition, which imparts distinct chemical and physical properties. Compared to other tetraborate compounds, it exhibits different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
B4H52N11O16- |
|---|---|
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
undecaazanium;tetraborate;tetrahydrate |
InChI |
InChI=1S/4BO3.11H3N.4H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;11*1H3;4*1H2/q4*-3;;;;;;;;;;;;;;;/p+11 |
Clave InChI |
UEMHYQWJRUWFRN-UHFFFAOYSA-Y |
SMILES canónico |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
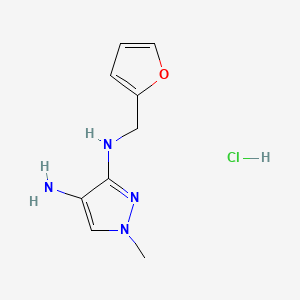
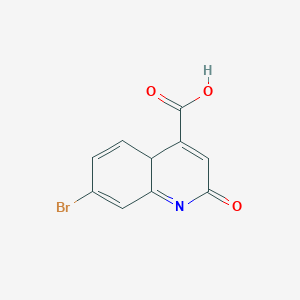
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)
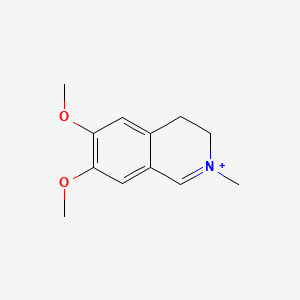
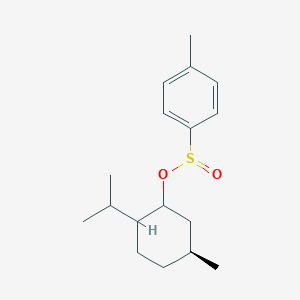
![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
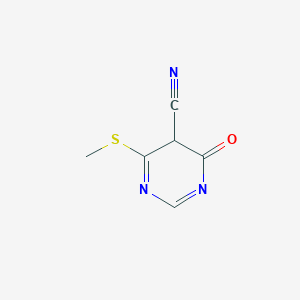
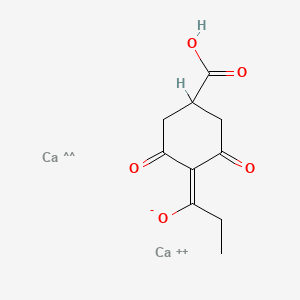
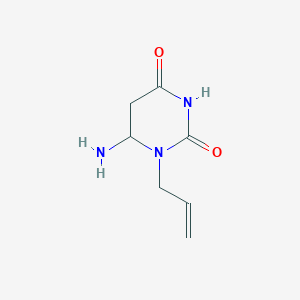
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
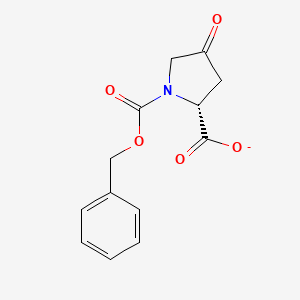
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
